molecular formula C9H7F4IO B14760588 1-Ethoxy-2-fluoro-3-iodo-5-(trifluoromethyl)benzene

1-Ethoxy-2-fluoro-3-iodo-5-(trifluoromethyl)benzene

Cat. No.: B14760588
M. Wt: 334.05 g/mol
InChI Key: ZIZCGFCVVVGUAO-UHFFFAOYSA-N
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Description

1-Ethoxy-2-fluoro-3-iodo-5-(trifluoromethyl)benzene is an organic compound with a complex structure, characterized by the presence of ethoxy, fluoro, iodo, and trifluoromethyl groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-2-fluoro-3-iodo-5-(trifluoromethyl)benzene typically involves multi-step reactions starting from simpler aromatic compoundsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of efficiency and scalability. These methods utilize microreactor systems to control reaction parameters precisely, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-2-fluoro-3-iodo-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the benzene ring .

Scientific Research Applications

1-Ethoxy-2-fluoro-3-iodo-5-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethoxy-2-fluoro-3-iodo-5-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The ethoxy, fluoro, iodo, and trifluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect molecular pathways and lead to specific biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethoxy-2-fluoro-3-iodo-5-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are desired .

Properties

Molecular Formula

C9H7F4IO

Molecular Weight

334.05 g/mol

IUPAC Name

1-ethoxy-2-fluoro-3-iodo-5-(trifluoromethyl)benzene

InChI

InChI=1S/C9H7F4IO/c1-2-15-7-4-5(9(11,12)13)3-6(14)8(7)10/h3-4H,2H2,1H3

InChI Key

ZIZCGFCVVVGUAO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(F)(F)F)I)F

Origin of Product

United States

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